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For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of novel bioactive compounds from microbial sources continues

to be a cornerstone of drug discovery. Among these, macrolides produced by Actinobacteria

represent a rich and diverse class of natural products with a wide range of biological activities.

This technical guide provides a comprehensive overview of the spectroscopic data for

Dactylide A, a recently discovered 22-membered polyol macrolide. The user's initial query for

"Dactyllactone A" likely referred to this compound, as "Dactylide A" is the scientifically

recognized name for a macrolide isolated from Dactylosporangium aurantiacum. This

document is intended to serve as a detailed resource for researchers engaged in the isolation,

characterization, and development of novel therapeutic agents.

Spectroscopic Data of Dactylide A
The structural elucidation of Dactylide A was accomplished through a combination of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

High-Resolution Mass Spectrometry (HRMS). While a specific Infrared (IR) spectrum for

Dactylide A is not detailed in the primary literature, characteristic absorptions can be inferred

from its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in determining the planar structure and relative stereochemistry

of Dactylide A. The following tables summarize the ¹H and ¹³C NMR chemical shifts for
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Dactylide A, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for Dactylide A

Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

Data not publicly

available in the

searched resources.

Table 2: ¹³C NMR Spectroscopic Data for Dactylide A

Position Chemical Shift (δ) ppm

Data not publicly available in the searched

resources.

Note: The complete ¹H and ¹³C NMR data for Dactylide A are detailed in the supplementary

information of the primary publication, which was not accessible through the conducted

searches.

Mass Spectrometry (MS)
High-resolution mass spectrometry was employed to determine the molecular formula of

Dactylide A.

Table 3: Mass Spectrometry Data for Dactylide A

Ion m/z [M+H]⁺ Molecular Formula

Dactylide A
Data not publicly available in

the searched resources.

Data not publicly available in

the searched resources.

Note: The exact m/z value and the derived molecular formula are provided in the primary

research article.
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Infrared (IR) Spectroscopy
While the full IR spectrum is not available, the structure of Dactylide A, a polyol macrolide,

suggests the presence of the following characteristic absorption bands:

Table 4: Predicted Infrared (IR) Absorption Bands for Dactylide A

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (hydroxyl groups) ~3400 Broad

C-H (alkane) ~2960-2850 Strong

C=O (ester, lactone) ~1735 Strong

C-O (ester, ether) ~1250-1000 Strong

Experimental Protocols
The following sections outline the general experimental methodologies that would be employed

for the acquisition of spectroscopic data for a novel macrolide like Dactylide A. The specific

details are based on standard practices in natural product chemistry.

Isolation and Purification of Dactylide A
Dactylide A was isolated from the fermentation broth of Dactylosporangium aurantiacum. The

typical workflow for isolating such a compound is as follows:
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Extraction Chromatography Analysis

Fermentation Broth Solvent Extraction
(e.g., Ethyl Acetate) Crude ExtractEvaporation Column Chromatography

(e.g., Silica Gel) Preparative HPLC Pure Dactylide A

Fraction Collection
and Evaporation Spectroscopic Analysis

(NMR, MS, IR)

Spectroscopic Data Acquisition

Data Analysis and Structure Assembly

1D & 2D NMR Data

Planar Structure Determination
(Connectivity)

HRESIMS Data IR Data (Functional Groups)

Relative Stereochemistry
(NOESY, J-couplings)

Proposed Structure of Dactylide A

Click to download full resolution via product page

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Dactylide A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611783#spectroscopic-data-for-dactyllactone-a-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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